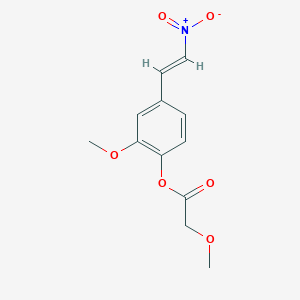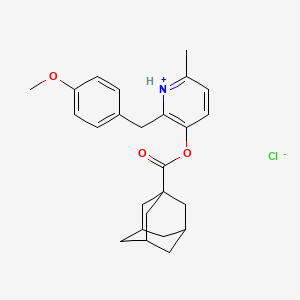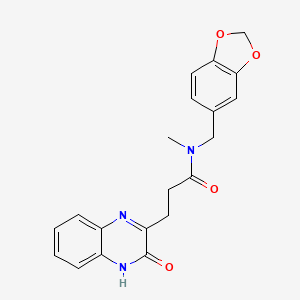![molecular formula C23H18FN3O2 B5680527 N-(4-fluorobenzyl)-2-[3-(2-naphthyl)-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B5680527.png)
N-(4-fluorobenzyl)-2-[3-(2-naphthyl)-6-oxo-1(6H)-pyridazinyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-fluorobenzyl)-2-[3-(2-naphthyl)-6-oxo-1(6H)-pyridazinyl]acetamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential application in various fields. This compound is also known as FNA, and it is a pyridazinone derivative. The synthesis of FNA is a complex process that involves several steps, and it has been the subject of extensive research.
Mécanisme D'action
The mechanism of action of FNA is complex and not fully understood. It is believed that FNA exerts its anti-inflammatory and antioxidant effects by inhibiting the production of reactive oxygen species and reducing the expression of pro-inflammatory cytokines. FNA has also been shown to inhibit the activity of certain enzymes that are involved in the progression of cancer and other diseases.
Biochemical and Physiological Effects:
FNA has been shown to have a variety of biochemical and physiological effects. It has been found to reduce inflammation, oxidative stress, and cell proliferation. FNA has also been shown to improve insulin sensitivity and reduce blood glucose levels in animal models of diabetes. FNA has been found to have a neuroprotective effect and can reduce oxidative stress in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using FNA in lab experiments is its potential application in various fields of scientific research. FNA has been shown to have anti-inflammatory, antioxidant, and anti-tumor properties, making it a promising candidate for the development of new drugs. However, one limitation of using FNA in lab experiments is its complex synthesis process, which can make it difficult to obtain large quantities of the compound.
Orientations Futures
There are several future directions for the study of FNA. One area of research is the development of new drugs based on the structure of FNA. Another area of research is the study of the mechanism of action of FNA, which is not fully understood. Additionally, further research is needed to determine the safety and efficacy of FNA in humans.
Méthodes De Synthèse
The synthesis of FNA is a multi-step process that involves the reaction of 2-naphthylhydrazine with ethyl acetoacetate, followed by the reaction of the resulting product with 4-fluorobenzaldehyde. The final step involves the reaction of the resulting product with acetic anhydride and ammonium acetate to obtain FNA. The synthesis of FNA has been optimized to improve the yield and purity of the final product.
Applications De Recherche Scientifique
FNA has been extensively studied for its potential application in various fields of scientific research. It has been shown to have anti-inflammatory, antioxidant, and anti-tumor properties. FNA has been found to inhibit the growth of cancer cells in vitro and in vivo. It has also been shown to have a neuroprotective effect and can reduce oxidative stress in the brain. FNA has also been studied for its potential application in the treatment of diabetes and metabolic disorders.
Propriétés
IUPAC Name |
N-[(4-fluorophenyl)methyl]-2-(3-naphthalen-2-yl-6-oxopyridazin-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18FN3O2/c24-20-9-5-16(6-10-20)14-25-22(28)15-27-23(29)12-11-21(26-27)19-8-7-17-3-1-2-4-18(17)13-19/h1-13H,14-15H2,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTQFFDYLDJVGHS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C3=NN(C(=O)C=C3)CC(=O)NCC4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-({[4-(2-pyridinyl)-1-piperazinyl]imino}methyl)phenol](/img/structure/B5680450.png)

![N-{rel-(3R,4S)-4-cyclopropyl-1-[(3-methyl-2-thienyl)methyl]-3-pyrrolidinyl}-3-hydroxypropanamide hydrochloride](/img/structure/B5680458.png)


![2-benzyl-8-{[2-(methylthio)pyridin-3-yl]carbonyl}-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5680474.png)
![(3R*,4S*)-4-cyclopropyl-1-[(2-fluoro-5-methylphenyl)sulfonyl]-3-pyrrolidinamine](/img/structure/B5680478.png)
![N-[3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)propyl]-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B5680488.png)


![3-(3-oxo-5,6-dihydroimidazo[2,1-b][1,3]thiazol-2(3H)-ylidene)-1,3-dihydro-2H-indol-2-one](/img/structure/B5680519.png)
![2-(2-methoxyethyl)-9-(phenylsulfonyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5680533.png)
![1-(4-fluorophenyl)-4-(2-oxa-7-azaspiro[4.5]dec-7-yl)-4-oxobutan-1-one](/img/structure/B5680538.png)